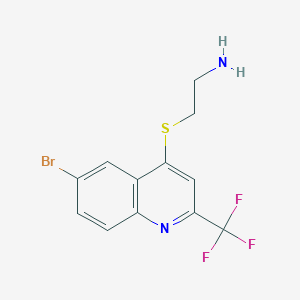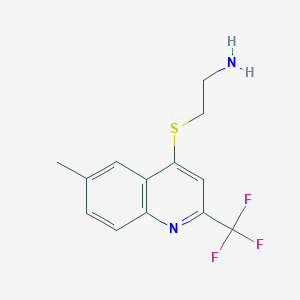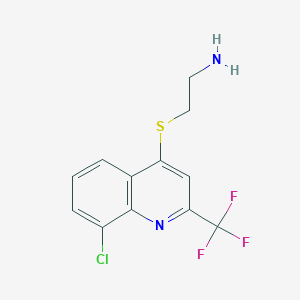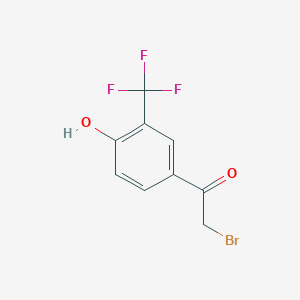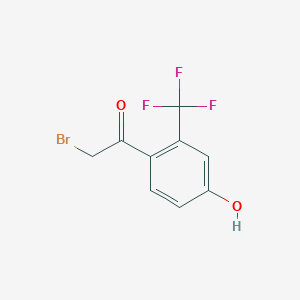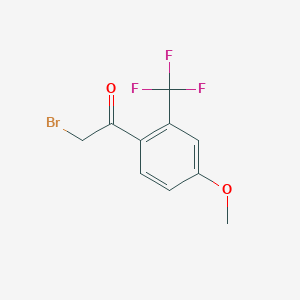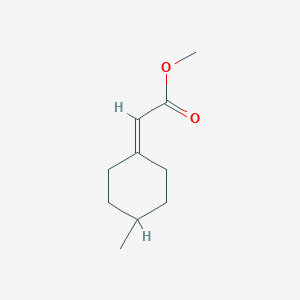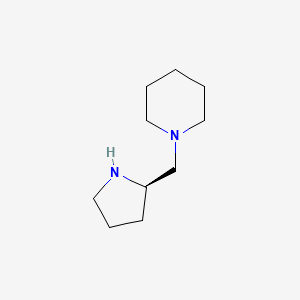
(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine
Descripción general
Descripción
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a pyrrolidinylmethyl group, which imparts distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to investigate its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and pyrrolidine.
Formation of Intermediate: The pyrrolidine is first converted into a suitable intermediate, such as a pyrrolidinylmethyl halide, through halogenation reactions.
Nucleophilic Substitution: The intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained from the reaction is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the availability of high-purity starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce the pyrrolidinylmethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: N-oxides of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine.
Reduction Products: Primary amines derived from the reduction of the pyrrolidinylmethyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine can be compared with other similar compounds, such as:
(S)-(-)-1-(2-Pyrrolidinylmethyl)piperidine: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-Methylpiperidine: A structurally related compound with a methyl group instead of a pyrrolidinylmethyl group.
Piperidine: The parent compound, which lacks the pyrrolidinylmethyl substitution.
Uniqueness: The unique stereochemistry and substitution pattern of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine distinguish it from other piperidine derivatives. Its specific configuration and functional groups contribute to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDBVVEYLMRSS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


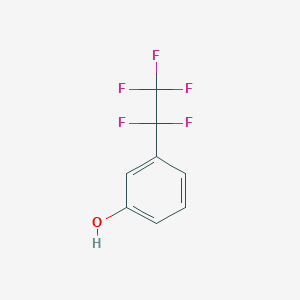
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042256.png)
![1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042257.png)
![1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042258.png)
